molecular formula C14H20FN B12078449 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine

Cat. No.: B12078449
M. Wt: 221.31 g/mol
InChI Key: ZVPHXQKSGDGSLH-UHFFFAOYSA-N
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Description

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a fluorine atom in the phenyl ring of this compound adds unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(3-Fluoro-phenyl)-propylamine.

    Cyclization: The amine is then subjected to cyclization with a suitable reagent, such as 1,5-dibromopentane, to form the piperidine ring.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-propoxyphenylboronic acid
  • 4-(3-Fluorophenoxy)piperidine hydrochloride
  • 3-(4-Fluorophenyl)azetidine hydrochloride

Uniqueness

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and overall reactivity compared to similar compounds without the fluorine atom.

Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

4-[3-(3-fluorophenyl)propyl]piperidine

InChI

InChI=1S/C14H20FN/c15-14-6-2-5-13(11-14)4-1-3-12-7-9-16-10-8-12/h2,5-6,11-12,16H,1,3-4,7-10H2

InChI Key

ZVPHXQKSGDGSLH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCC2=CC(=CC=C2)F

Origin of Product

United States

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